molecular formula C19H23NO3 B5010336 Adamantan-1-yl-benzoylamino-acetic acid CAS No. 121400-13-3

Adamantan-1-yl-benzoylamino-acetic acid

Cat. No.: B5010336
CAS No.: 121400-13-3
M. Wt: 313.4 g/mol
InChI Key: UAJACJNUWFYSDF-UHFFFAOYSA-N
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Description

1-Adamantyl(benzoylamino)acetic acid is a chemical compound with the linear formula C19H23NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound is related to adamantane derivatives, which are known for their high reactivity and are often used as starting materials for the synthesis of various functional adamantane derivatives .


Synthesis Analysis

The synthesis of 1-adamantyl(benzoylamino)acetic acid and similar compounds often involves the use of adamantane derivatives . For instance, 1-adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .


Molecular Structure Analysis

The molecular structure of 1-adamantyl(benzoylamino)acetic acid is characterized by its linear formula C19H23NO3 . The compound is part of the adamantane family, which is known for its unique cage-like structure .


Chemical Reactions Analysis

The chemical reactions involving 1-adamantyl(benzoylamino)acetic acid and similar compounds often involve the use of adamantane derivatives . These compounds are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical reactions .

Safety and Hazards

The safety data sheet for a related compound, 1-adamantylacetic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes . Therefore, the future directions for 1-adamantyl(benzoylamino)acetic acid and similar compounds could involve further exploration of their potential applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-(1-adamantyl)-2-benzamidoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-17(15-4-2-1-3-5-15)20-16(18(22)23)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJACJNUWFYSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121400-13-3
Record name ADAMANTAN-1-YL-BENZOYLAMINO-ACETIC ACID
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